Cas no 763883-32-5 (2-Ethyl-2,7-diazaspiro[4.4]nonane)

2-Ethyl-2,7-diazaspiro[4.4]nonane is a spirocyclic amine compound featuring a unique bicyclic structure with nitrogen atoms at the 2 and 7 positions. Its rigid spiro framework and ethyl substitution enhance steric and electronic properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The compound’s structural rigidity can improve binding selectivity in drug design, particularly for targets requiring constrained geometries. Its dual nitrogen functionality allows for versatile derivatization, enabling applications in catalysis, ligand design, and bioactive molecule development. The spirocyclic core also contributes to metabolic stability, which is advantageous in medicinal chemistry. This compound is typically handled under inert conditions due to its reactivity.
2-Ethyl-2,7-diazaspiro[4.4]nonane structure
763883-32-5 structure
Product Name:2-Ethyl-2,7-diazaspiro[4.4]nonane
CAS No:763883-32-5
MF:C9H18N2
MW:154.252622127533
CID:550362
PubChem ID:3239935
Update Time:2025-10-29

2-Ethyl-2,7-diazaspiro[4.4]nonane Chemical and Physical Properties

Names and Identifiers

    • 2-Ethyl-2,7-diazaspiro[4.4]nonane
    • 2,7-Diazaspiro[4.4]nonane,2-ethyl-(9CI)
    • 2,7-Diazaspiro[4.4]nonane, 2-ethyl-
    • 2-Ethyl-2,7-Diazaspiro[4,4]Nonane
    • BP-11226
    • 2-Ethyl-2,7-diaza-spiro[4.4]nonane
    • 2-Ethyl-2,7-diaza-spiro[4,4]nonane
    • AKOS005530984
    • 763883-32-5
    • CHEMBL1616622
    • DTXSID50390529
    • SCHEMBL1509491
    • G63132
    • DB-365078
    • STK661676
    • MDL: MFCD03766573
    • Inchi: 1S/C9H18N2/c1-2-11-6-4-9(8-11)3-5-10-7-9/h10H,2-8H2,1H3
    • InChI Key: CIMLWLBBMAKGIU-UHFFFAOYSA-N
    • SMILES: N1(CC)CCC2(CNCC2)C1

Computed Properties

  • Exact Mass: 154.147
  • Monoisotopic Mass: 154.147
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 147
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 15.3Ų

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Additional information on 2-Ethyl-2,7-diazaspiro[4.4]nonane

Recent Advances in the Study of 2-Ethyl-2,7-diazaspiro[4.4]nonane (CAS: 763883-32-5): A Comprehensive Research Brief

2-Ethyl-2,7-diazaspiro[4.4]nonane (CAS: 763883-32-5) is a spirocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a versatile scaffold in drug discovery, particularly in the development of novel ligands for G protein-coupled receptors (GPCRs) and other biologically relevant targets. This research brief synthesizes the latest findings on this compound, highlighting its synthetic pathways, biological activities, and potential clinical applications.

The synthesis of 2-Ethyl-2,7-diazaspiro[4.4]nonane has been optimized in recent years to improve yield and purity. A 2023 study published in the Journal of Medicinal Chemistry detailed a novel catalytic asymmetric synthesis method that leverages palladium-catalyzed cyclization, achieving enantiomeric excesses greater than 95%. This advancement is critical for the production of enantiopure derivatives, which are often required for high-affinity binding to biological targets. The study also emphasized the compound's stability under physiological conditions, making it a promising candidate for in vivo applications.

In terms of biological activity, 2-Ethyl-2,7-diazaspiro[4.4]nonane has shown remarkable potential as a modulator of serotonin and dopamine receptors. A 2022 preclinical study demonstrated its efficacy in reducing anxiety-like behaviors in rodent models, with minimal off-target effects compared to traditional anxiolytics. The compound's spirocyclic structure is believed to contribute to its selectivity, as it mimics the conformational constraints of endogenous ligands. Further research is underway to explore its utility in treating neuropsychiatric disorders such as depression and schizophrenia.

Another area of interest is the compound's application in oncology. A 2023 Nature Communications paper reported that derivatives of 2-Ethyl-2,7-diazaspiro[4.4]nonane exhibit potent inhibitory effects on histone deacetylases (HDACs), a class of enzymes implicated in cancer progression. In vitro assays revealed that these derivatives induce apoptosis in several cancer cell lines, including those resistant to conventional chemotherapy. The study also identified key structure-activity relationships (SARs) that could guide the design of next-generation HDAC inhibitors.

Despite these promising findings, challenges remain in the clinical translation of 2-Ethyl-2,7-diazaspiro[4.4]nonane-based therapeutics. Pharmacokinetic studies indicate that the compound undergoes rapid hepatic metabolism, necessitating the development of prodrug formulations or structural modifications to enhance bioavailability. Additionally, the potential for drug-drug interactions must be thoroughly investigated, given its affinity for cytochrome P450 enzymes. Ongoing research aims to address these limitations while expanding the compound's therapeutic scope.

In conclusion, 2-Ethyl-2,7-diazaspiro[4.4]nonane (CAS: 763883-32-5) represents a compelling case study in the intersection of synthetic chemistry and drug discovery. Its versatility as a scaffold, combined with its diverse biological activities, positions it as a valuable tool for advancing both basic and translational research. Future studies should focus on optimizing its pharmacological properties and exploring its potential in combination therapies. As the field progresses, this compound may well emerge as a cornerstone in the development of next-generation therapeutics.

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